3-Isothiazolemethanol, 4-bromo-
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Overview
Description
“3-Isothiazolemethanol, 4-bromo-” is a chemical compound with the molecular formula C4H4BrNOS . It is used for research purposes.
Synthesis Analysis
The synthesis of isothiazoles, including “3-Isothiazolemethanol, 4-bromo-”, has been intensively developed. The wide range of selective transformations involving the isothiazole heterocycle has been evidenced by the high biological activity of its derivatives . The reaction of 2-bromo-3-methoxythiophenes with selected isothiocyanate took longer time and required heating the reaction mixture to 50 °C .
Molecular Structure Analysis
The molecular structure of “3-Isothiazolemethanol, 4-bromo-” has been optimized using both DFT and HF methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
Isothiazoles undergo various ring functionalization reactions, including nucleophilic substitution, cross-coupling, and side-chain functionalization . The autopolymerization reaction of 2-bromo-3-methoxythiophenes was analyzed using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR .
Scientific Research Applications
Synthesis of Photoactive Molecules
4-Bromo-3-isothiazolemethanol can be used in the synthesis of photoactive molecules . For example, it has been used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . This molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Development of Photomechanical Molecular Crystals
Photomechanical molecular crystals can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism . 4-Bromo-3-isothiazolemethanol can be used in the development of these photomechanical molecular crystals .
Creation of Light Responsive Smart Materials
The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light responsive smart materials . 4-Bromo-3-isothiazolemethanol can be used in the creation of these smart materials .
Synthesis and Functionalization of Isothiazoles
In the last decade, major advances have taken place in the field of synthesis and functionalization of isothiazoles . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . 4-Bromo-3-isothiazolemethanol can be used in these new condensation methods .
Development of Novel Synthetic Methodologies
4-Bromo-3-isothiazolemethanol can be used in the development of novel synthetic methodologies in the field of heterocyclic chemistry .
Synthesis and Study of Metal Complexes
4-Bromo-3-isothiazolemethanol can be used in the synthesis and study of metal complexes with substituted isothiazoles .
Mechanism of Action
Future Directions
Isothiazoles, including “3-Isothiazolemethanol, 4-bromo-”, are being intensively developed due to their wide range of selective transformations and high biological activity. Future directions include the development of new drugs and plant protection chemicals . Additionally, 3-bromo-isoxazoline derivatives have shown promise as anti-cancer compounds targeting glycolysis .
properties
IUPAC Name |
(4-bromo-1,2-thiazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c5-3-2-8-6-4(3)1-7/h2,7H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBABAKFOIEMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isothiazolemethanol, 4-bromo- | |
CAS RN |
24340-79-2 |
Source
|
Record name | (4-bromo-1,2-thiazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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